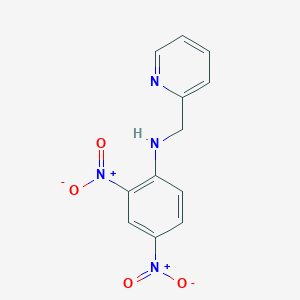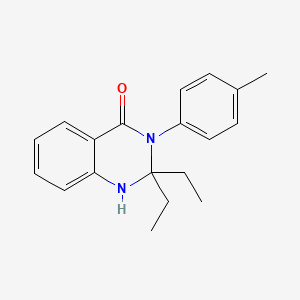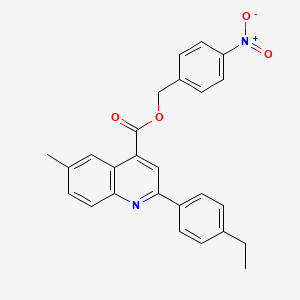![molecular formula C12H25ClO2S B11095513 1-[(4-Chlorobutyl)sulfonyl]octane](/img/structure/B11095513.png)
1-[(4-Chlorobutyl)sulfonyl]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobutanesulfonyl)octane is an organic compound with the molecular formula C12H25ClO2S. This compound is characterized by the presence of a chlorobutane group attached to a sulfonyl octane chain. It is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobutanesulfonyl)octane typically involves the reaction of 4-chlorobutanesulfonyl chloride with octanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or chloroform
- Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of 1-(4-chlorobutanesulfonyl)octane involves similar synthetic routes but with optimized conditions for higher yield and purity. The process may include:
- Continuous flow reactors for better control of reaction parameters
- Use of automated systems for precise addition of reagents
- Purification steps such as distillation or recrystallization to achieve the desired product quality
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobutanesulfonyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Scientific Research Applications
1-(4-Chlorobutanesulfonyl)octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-chlorobutanesulfonyl)octane involves its ability to act as an electrophile due to the presence of the chlorobutane group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl group also plays a crucial role in its reactivity, enabling oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
1-(4-Chlorobutanesulfonyl)octane can be compared with other similar compounds such as:
4-Chlorobutanesulfonyl chloride: A precursor used in the synthesis of 1-(4-chlorobutanesulfonyl)octane.
1-(4-Bromobutanesulfonyl)octane: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(4-Methylbutanesulfonyl)octane: Contains a methyl group instead of chlorine, resulting in different chemical properties and uses.
The uniqueness of 1-(4-chlorobutanesulfonyl)octane lies in its specific reactivity due to the presence of the chlorobutane group, making it a valuable compound in various chemical and industrial processes.
Properties
Molecular Formula |
C12H25ClO2S |
|---|---|
Molecular Weight |
268.84 g/mol |
IUPAC Name |
1-(4-chlorobutylsulfonyl)octane |
InChI |
InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-8-11-16(14,15)12-9-7-10-13/h2-12H2,1H3 |
InChI Key |
IXXBEKBHCMEUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11095430.png)
![N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11095443.png)

![1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B11095455.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11095461.png)

![4,6-di(1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11095467.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate](/img/structure/B11095469.png)
![Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11095482.png)
![2-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11095489.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)acetate](/img/structure/B11095492.png)

![5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11095503.png)
